molecular formula C21H23NO4S B2921007 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE CAS No. 1421462-82-9

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE

Cat. No.: B2921007
CAS No.: 1421462-82-9
M. Wt: 385.48
InChI Key: XPWDNKKMBVERDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Carbonyl Group: The benzodioxole can be acylated using an appropriate acyl chloride in the presence of a base such as pyridine.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-methoxyphenylsulfenyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYLPIPERIDINE: Lacks the methoxyphenylsulfenyl group.

    1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(PHENYLSULFANYL)PIPERIDINE: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE is unique due to the presence of both the methoxyphenylsulfenyl group and the benzodioxole moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-24-17-3-5-18(6-4-17)27-13-15-8-10-22(11-9-15)21(23)16-2-7-19-20(12-16)26-14-25-19/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWDNKKMBVERDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.